molecular formula C8H7N3O5 B1580933 2',4'-Dinitroacetanilide CAS No. 610-53-7

2',4'-Dinitroacetanilide

Cat. No. B1580933
CAS RN: 610-53-7
M. Wt: 225.16 g/mol
InChI Key: BRZYMGKDOVQJGX-UHFFFAOYSA-N
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Description

2’,4’-Dinitroacetanilide , also known by other names such as Acetamide, N-(2,4-dinitrophenyl)- and 1-Acetamido-2,4-dinitrobenzene , is a chemical compound with the molecular formula C₈H₇N₃O₅ . It has a molecular weight of approximately 225.16 g/mol .

Scientific Research Applications

Synthesis of Benzimidazoles

2',4'-Dinitroacetanilide is utilized in the synthesis of various benzimidazoles. For instance, its transformation under certain conditions results in the formation of 6-fluoro-3,4-dinitroacetanilide, which is a key intermediate in synthesizing a range of benzimidazole derivatives. These derivatives have potential applications in pharmaceuticals and chemical industries (Camarasa et al., 1987).

Kinetics of Alkaline Hydrolysis

The study of the alkaline hydrolysis of 2',4'-Dinitroacetanilide contributes to understanding the reaction mechanisms in organic chemistry. This research offers insights into the stages of hydrolysis, including the formation of tetrahedral intermediates and subsequent decomposition processes (Kijima & Sekiguchi, 1987).

Cleavage of Amide Substrates

2',4'-Dinitroacetanilide serves as a substrate in studying nucleophilic cleavage reactions. This area of research has implications for understanding molecular interactions and mechanisms in organic chemistry, which can be applied in various chemical synthesis processes (Shinkai & Kunitake, 1976).

Liquid Chromatographic Analysis

In analytical chemistry, 2',4'-Dinitroacetanilide is used as an internal standard in high-performance liquid chromatographic methods. Its use in chromatography aids in achieving more precise assays, particularly in pharmaceutical and chemical analysis (Ryan, Austin, & Mathies, 1984).

Synthesis of Novel Scaffolds

It's involved in the synthesis of novel heterocyclic scaffolds containing the acetanilide moiety. These scaffolds, synthesized from 2-substituted-2-(4-acetamidophenylhydrazono)-thioacetanilides, have potential applications in developing new pharmaceuticals and chemicals with antioxidant activities (Abdel‐Latif et al., 2018).

Microbial Transformation in Sewage

2',4'-Dinitroacetanilide's transformation in sewage effluent under aerobic and anaerobic conditions is studied for environmental monitoring and waste management. Understanding its microbial transformation is crucial for assessing its environmental impact and designing effective waste treatment processes (Hallas & Alexander, 1983).

Stability Studies in Pharmaceuticals

Its polymorphs are investigated for stability studies in pharmaceuticals. Understanding the stabilization of different polymorphs of 2',4'-Dinitroacetanilide is important for the development and manufacturing of stable and effective pharmaceutical products (He et al., 2001).

properties

IUPAC Name

N-(2,4-dinitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O5/c1-5(12)9-7-3-2-6(10(13)14)4-8(7)11(15)16/h2-4H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZYMGKDOVQJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060587
Record name 2',4'-Dinitroacetanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dinitroacetanilide

CAS RN

610-53-7
Record name N-(2,4-Dinitrophenyl)acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2,4-dinitrophenyl)-
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Record name 2,4-Dinitroacetanilide
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Record name Acetamide, N-(2,4-dinitrophenyl)-
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Record name 2',4'-Dinitroacetanilide
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Record name 2',4'-dinitroacetanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
J Skarzewski, M Aoki, S Sekiguchi - The Journal of Organic …, 1982 - ACS Publications
Results Kinetic Runs. The hydrolysis of 2 with a large excess of hydroxide ion was followed spectrophotometrically in water containing 0.05%(v/v) of acetonitrile (µ= 0.8 M, NaCl), and …
Number of citations: 12 pubs.acs.org
A Kijima, S Sekiguchi - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
The alkaline hydrolysis in protium and deuterium oxides of N-alkyl-2,4-dinitroacetanilides (alkyl; methyl and hydrogen) proceeds via the rate-limiting formation of a tetrahedral …
Number of citations: 6 pubs.rsc.org
CC Chen, MC Yang, H DuPont Durst, DR Saunders… - Biochemistry, 1975 - ACS Publications
Materials and Methods Chemicals. 2'-Bromo-2, 4-dinitroacetanilide (BDNA). 2, 4-Dinitroanaline (5 g, 27 mmol) was suspended in 20 ml of benzene in a 100-ml round-bottom flask fitted …
Number of citations: 4 pubs.acs.org
A Kijima, S Sekiguchi - Bulletin of the Chemical Society of Japan, 1987 - journal.csj.jp
The kinetics of the alkaline hydrolysis of N-methyl-2,4-dinitroacetanilide (2), N-ethyl- (3), and N-methyl-N-(5-nitro-2-pyridyl)acetamide (4) was carried out. The reaction path consists of …
Number of citations: 5 www.journal.csj.jp
A Kijima, S Sekiguchi - jlc.jst.go.jp
The kinetics of the alkaline hydrolysis of N-methyl-2, 4-dinitroacetanilide (2),¿ V-ethyl-(3), and N-methyl-N-(5-nitro-2-pyridyl) acetamide (4) was carried out. The reaction path consists of …
Number of citations: 0 jlc.jst.go.jp
MO Terpko, RF Heck - The Journal of Organic Chemistry, 1980 - ACS Publications
“AW Hofmann and JS Muspratt, Ann. Chim.(Paris), 57, 219 (1845). b E. Noelting and A. Collin, Chem. Ber., 17, 263 (1884). c E. Noelting, ibid., 37, 1024 (1904). d J. Kenner and M. Parkin…
Number of citations: 72 pubs.acs.org
FD Chattaway, HJ Dowden - Journal of the Chemical Society …, 1924 - pubs.rsc.org
… hydrochloric acid, chlorine was evolved and 2 : 4-dinitroacetanilide reformed. On heating it with the … with acetic acid, chlorine was liberated and 6-chloro2 : 4-dinitroacetanilide reformed. …
Number of citations: 1 pubs.rsc.org
PK Chowdhury, RP Sharma… - The Journal of …, 1980 - ACS Publications
“AW Hofmann and JS Muspratt, Ann. Chim.(Paris), 57, 219 (1845). b E. Noelting and A. Collin, Chem. Ber., 17, 263 (1884). c E. Noelting, ibid., 37, 1024 (1904). d J. Kenner and M. Parkin…
Number of citations: 31 pubs.acs.org
MJ Camarasa, PL Coe, AS Jones… - Journal of the Chemical …, 1987 - pubs.rsc.org
2-Fluoroacetanilide (1) upon treatment with HNO3–H2SO, at –5 to 0 C gave 6-fluoro-4-nitroacetanilide (3) whereas at –20 to –10 C the product was 6-fluoro-3,4-dinitroacetanilide (5). …
Number of citations: 4 pubs.rsc.org
S Shinkai, T Kunitake - Chemistry Letters, 1976 - journal.csj.jp
An amide substrate(N-methyl-2,4-dinitroacetanilide) is readily cleaved by tetraethylammcnium hydroxamate ion pairs in dry, aprotic solvents at room temperature, and the reaction is …
Number of citations: 21 www.journal.csj.jp

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